molecular formula C9H12N2O3S B2655298 (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid CAS No. 842976-95-8

(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid

Cat. No.: B2655298
CAS No.: 842976-95-8
M. Wt: 228.27
InChI Key: KIWYWSBEVWIDJI-UHFFFAOYSA-N
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Description

(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a thiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the pyrrolidine ring and the acetic acid group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and physiological responses.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid can be compared with other similar compounds, such as:

    (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-butyric acid: Contains a butyric acid group, offering different chemical and biological properties.

Biological Activity

(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C9H12N2O3S
  • Molecular Weight : 228.27 g/mol
  • CAS Number : 842976-95-8
  • Structure : The compound features a pyrrolidine ring, a thiazole moiety, and an acetic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours. The MTT assay revealed that certain derivatives significantly reduced cell viability:
    • Compound with 4-chlorophenyl substitution reduced A549 cell viability to 64% .
    • A derivative with 4-dimethylamino phenyl substitution exhibited the most potent activity, with viability dropping to 66% .
  • Structure-Activity Relationship (SAR) : The incorporation of different substituents on the pyrrolidine and thiazole rings influenced anticancer activity. Compounds with specific substitutions showed enhanced cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been investigated. These compounds were screened against multidrug-resistant pathogens.

Key Findings:

  • Activity Against Resistant Strains : Certain derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
  • Broad Spectrum Efficacy : The compounds were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties using A549 cells as a model.
    • The study concluded that modifications in the chemical structure could lead to enhanced anticancer efficacy while minimizing toxicity to healthy cells .
  • Antimicrobial Screening :
    • In vitro tests were conducted on various derivatives against clinically relevant pathogens.
    • Results indicated that specific structural modifications significantly improved antimicrobial potency against resistant strains .

Properties

IUPAC Name

2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-7(13)5-6-8(14)10-9(15-6)11-3-1-2-4-11/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWYWSBEVWIDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842976-95-8
Record name 2-[4-oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
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